(3R)-3-Aminohexanoic acid

Catalog No.
S12546535
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Aminohexanoic acid

Product Name

(3R)-3-Aminohexanoic acid

IUPAC Name

(3R)-3-aminohexanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

YIJFIIXHVSHQEN-RXMQYKEDSA-N

Canonical SMILES

CCCC(CC(=O)O)N

Isomeric SMILES

CCC[C@H](CC(=O)O)N

(3R)-3-Aminohexanoic acid, also known as 3-aminohexanoic acid or beta-aminohexanoic acid, is a beta-amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It features an amino group (-NH2) located on the third carbon of a six-carbon chain, making it a unique structural variant among amino acids. This compound is notable for its chirality, existing as a specific stereoisomer, which influences its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry .

Typical of amino acids. These include:

  • Acid-Base Reactions: The amino group can act as a base, accepting protons, while the carboxylic acid group can donate protons.
  • Condensation Reactions: It can react with other amino acids to form peptides through peptide bond formation.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.

Additionally, (3R)-3-aminohexanoic acid can be involved in polymerization processes, particularly in the synthesis of polyamides and other polymers .

(3R)-3-Aminohexanoic acid exhibits various biological activities due to its structural similarity to lysine. It acts as an inhibitor of proteolytic enzymes like plasmin, which play a crucial role in fibrinolysis—the process of breaking down blood clots. This property makes it beneficial in treating conditions associated with excessive bleeding or fibrinolytic activity. Its efficacy has been recognized in clinical settings, particularly for managing bleeding disorders and during surgical procedures .

The synthesis of (3R)-3-aminohexanoic acid can be achieved through several methods:

  • From Malonic Acid and Butyraldehyde: A common synthetic route involves the condensation of malonic acid with butyraldehyde followed by reduction and hydrolysis.
  • Enzymatic Synthesis: Enzymatic methods utilizing specific amino acid racemases can produce this compound with high stereospecificity.
  • Chemical Synthesis: Traditional organic synthesis techniques involving alkylation and subsequent functional group modifications can also yield (3R)-3-aminohexanoic acid.

These methods allow for the production of this compound in both laboratory and industrial settings .

(3R)-3-Aminohexanoic acid has several applications:

  • Pharmaceuticals: Used primarily as an antifibrinolytic agent to control bleeding during surgeries or in patients with bleeding disorders.
  • Biochemical Research: Serves as a building block in peptide synthesis and as a substrate for enzyme studies.
  • Polymer Chemistry: Acts as an intermediate in the production of polyamides such as Nylon-6, contributing to materials science advancements .

Studies have shown that (3R)-3-aminohexanoic acid interacts with various enzymes and proteins involved in coagulation and fibrinolysis. Its ability to inhibit plasmin suggests potential therapeutic roles in managing conditions characterized by excessive fibrinolysis. Research continues into its interactions at the molecular level to better understand its pharmacodynamics and optimize its use in clinical settings .

Several compounds share structural similarities with (3R)-3-aminohexanoic acid, including:

  • Aminocaproic Acid (6-Aminohexanoic Acid): A derivative with similar antifibrinolytic properties but differing in the position of the amino group.
  • Lysine: An essential amino acid that shares structural features but differs significantly in biological function and dietary necessity.
  • 4-Aminobutyric Acid: A gamma-amino acid that plays a role as a neurotransmitter but has distinct physiological effects compared to (3R)-3-aminohexanoic acid.
Compound NameFormulaKey Differences
(3R)-3-Aminohexanoic AcidC6H13NO2Beta-amino acid; antifibrinolytic properties
Aminocaproic AcidC6H13NO26-Amino position; used similarly for bleeding
LysineC6H14N2O2Essential amino acid; broader dietary role
4-Aminobutyric AcidC4H9NO2Gamma-amino; neurotransmitter function

These comparisons highlight the unique position of (3R)-3-aminohexanoic acid within the broader context of amino acids and related compounds, emphasizing its specific applications and biochemical roles .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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